Predicted Lipophilicity and Hydrogen Bond Acceptor Capacity vs. Unsubstituted Phenylsulfonyl Analog
The 2,6-dichlorophenylsulfonyl analog (target compound) exhibits significantly higher calculated lipophilicity (XLogP3-AA = 1.7) and a distinct hydrogen bond acceptor count (5) compared to the unsubstituted phenylsulfonyl comparator 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1448030-37-2; predicted XLogP3 ~0.8, HBA = 4). This 0.9 log-unit increase in predicted lipophilicity correlates with enhanced passive membrane permeability, a critical factor for intracellular kinase engagement [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) and hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; HBA = 5; MW = 330.2 g/mol |
| Comparator Or Baseline | 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1448030-37-2): predicted XLogP3 ~0.8; HBA = 4; MW = 261.3 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.9 log units; ΔHBA = +1; ΔMW = +68.9 g/mol |
| Conditions | Computed properties from PubChem (2025.09.15 release) and ChemSpider predictions; no experimental logP/logD data available. |
Why This Matters
A 0.9 log-unit increase in XLogP3 predicts approximately 4- to 8-fold higher passive membrane permeability based on the pH-partition hypothesis, potentially improving intracellular target engagement for kinase inhibitor programs.
- [1] PubChem Compound Summary for CID 90587306; CID 1448030-37-2. National Center for Biotechnology Information (2025). View Source
